2-oxo-N,N-di(propan-2-yl)-2H-chromene-3-carboxamide
Description
2-OXO-N,N-BIS(PROPAN-2-YL)-2H-CHROMENE-3-CARBOXAMIDE is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
Molecular Formula |
C16H19NO3 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-oxo-N,N-di(propan-2-yl)chromene-3-carboxamide |
InChI |
InChI=1S/C16H19NO3/c1-10(2)17(11(3)4)15(18)13-9-12-7-5-6-8-14(12)20-16(13)19/h5-11H,1-4H3 |
InChI Key |
ORVDFNPYCITYKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC2=CC=CC=C2OC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-N,N-BIS(PROPAN-2-YL)-2H-CHROMENE-3-CARBOXAMIDE typically involves the condensation of appropriate starting materials under controlled conditions. The reaction might involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-OXO-N,N-BIS(PROPAN-2-YL)-2H-CHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired reaction.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-OXO-N,N-BIS(PROPAN-2-YL)-2H-CHROMENE-3-CARBOXAMIDE would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-OXO-2H-CHROMENE-3-CARBOXAMIDE: A simpler analog with similar core structure but different substituents.
N,N-BIS(PROPAN-2-YL)-2H-CHROMENE-3-CARBOXAMIDE: Lacks the oxo group, which might affect its reactivity and biological activity.
Uniqueness
2-OXO-N,N-BIS(PROPAN-2-YL)-2H-CHROMENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which can influence its chemical reactivity and potential biological activities. Comparing its properties with similar compounds can help in understanding its distinct characteristics and potential advantages.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
